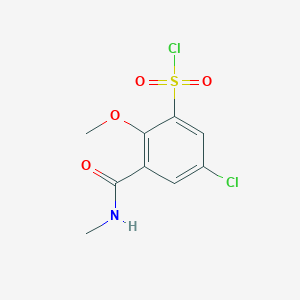
1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid, also known as DCPC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid has shown potential in various scientific research applications, including as an anti-inflammatory agent, anticancer agent, and antifungal agent. Studies have shown that 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid can inhibit the production of inflammatory cytokines, which are responsible for the development of various inflammatory diseases. Additionally, 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid has been shown to induce apoptosis in cancer cells and inhibit the growth of fungal cells.
Mécanisme D'action
Target of Action
Similar compounds such as diclofenac, a nonsteroidal anti-inflammatory drug (nsaid) of the phenylacetic acid class, are known to inhibit both cox-1 and cox-2 activities . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation.
Mode of Action
It can be inferred from related compounds that it may inhibit the biosynthesis of the bacterial cell wall by binding to specific penicillin-binding proteins (pbps) located inside the bacterial cell wall . This interaction results in the inhibition of cell wall synthesis, leading to the death of the bacteria.
Biochemical Pathways
Similar compounds like diclofenac are known to inhibit the cyclooxygenase (cox) pathway . This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
Related compounds like diclofenac are known to be well-absorbed after oral administration, bind extensively to plasma albumin, and are eliminated following biotransformation to glucoroconjugated and sulphate metabolites .
Result of Action
Based on the action of similar compounds, it can be inferred that it may lead to the death of bacteria by inhibiting cell wall synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other substances, such as proteins or other drugs, can affect its binding and hence its action .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid has been shown to have low toxicity in vitro, making it a potentially safe compound for use in lab experiments. However, one limitation of using 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential as a treatment for various diseases, and the exploration of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid for various applications.
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-3-1-4-8(13)10(7)14-6-2-5-9(14)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFSRFPQTPSWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=CC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1478682-01-7 | |
| Record name | 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)

![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)

![1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1466720.png)

![1-[(Thiophen-3-yl)methyl]azetidin-3-amine](/img/structure/B1466722.png)




